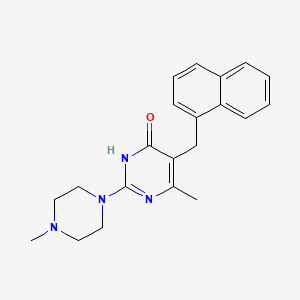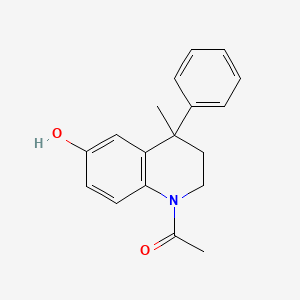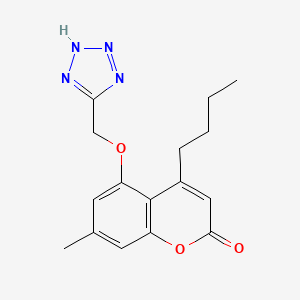
6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the naphthalen-1-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions might target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine and naphthalene moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylmethyl ketone derivatives, while substitution could introduce various functional groups onto the piperazine ring.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, pyrimidinone derivatives are often explored for their therapeutic potential. This compound might be studied for its efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
6-methyl-2-(4-methylpiperazin-1-yl)-5-phenylpyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.
6-methyl-2-(4-methylpiperazin-1-yl)-5-(2-thienylmethyl)pyrimidin-4(3H)-one: Similar structure but with a thienyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The presence of the naphthalen-1-ylmethyl group in 6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one might confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
特性
分子式 |
C21H24N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24N4O/c1-15-19(14-17-8-5-7-16-6-3-4-9-18(16)17)20(26)23-21(22-15)25-12-10-24(2)11-13-25/h3-9H,10-14H2,1-2H3,(H,22,23,26) |
InChIキー |
WIUNFEVZGHNWSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14940040.png)
![{2-[N'-(3-chloro-2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}methyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14940046.png)


![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14940062.png)

![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14940089.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14940101.png)
![2-Amino-7-(4-methoxyphenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B14940113.png)

![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
